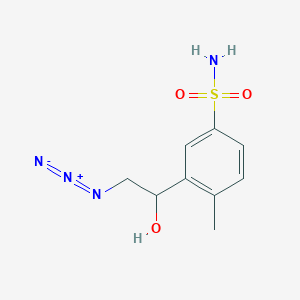
3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes an azido group, a hydroxyethyl group, and a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of 4-methylbenzene, followed by the introduction of the azido and hydroxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of automated systems to control temperature, pressure, and reaction time is crucial to achieve consistent quality and yield.
化学反应分析
Types of Reactions
3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学研究应用
3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The azido group can participate in click chemistry reactions, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 3-(2-Azido-1-hydroxyethyl)-4-methoxybenzenesulfonamide
- ®-7-(2-Azido-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3H)-one
Uniqueness
3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different reactivity profiles and applications in various fields.
属性
CAS 编号 |
189814-61-7 |
|---|---|
分子式 |
C9H12N4O3S |
分子量 |
256.28 g/mol |
IUPAC 名称 |
3-(2-azido-1-hydroxyethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12N4O3S/c1-6-2-3-7(17(11,15)16)4-8(6)9(14)5-12-13-10/h2-4,9,14H,5H2,1H3,(H2,11,15,16) |
InChI 键 |
OWWLVLPVNGJVMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(CN=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



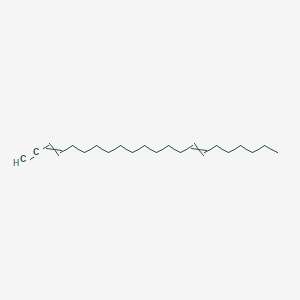
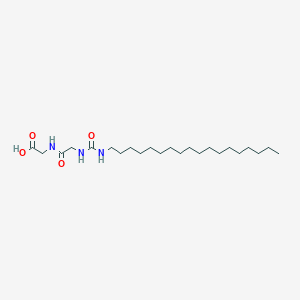
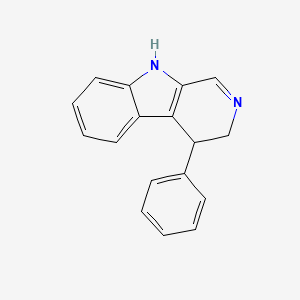
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
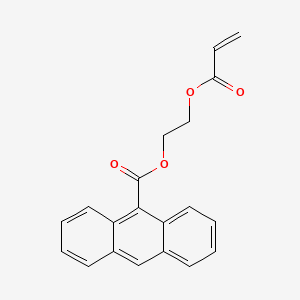
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
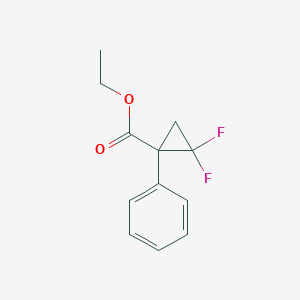
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)

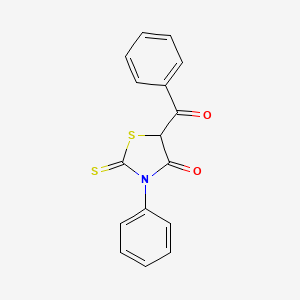

![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
